molecular formula C17H19FN2O2S B5756426 1-(2-fluorobenzyl)-4-(phenylsulfonyl)piperazine

1-(2-fluorobenzyl)-4-(phenylsulfonyl)piperazine

Cat. No. B5756426
M. Wt: 334.4 g/mol
InChI Key: JJQQGONDHCSWOS-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-4-(phenylsulfonyl)piperazine, also known as FBP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a highly potent and selective serotonin 5-HT1A receptor agonist that has been extensively studied in scientific research.

Mechanism of Action

1-(2-fluorobenzyl)-4-(phenylsulfonyl)piperazine acts as a full agonist at the serotonin 5-HT1A receptor, which activates a signaling pathway involving the G-protein-coupled receptor and the downstream effector adenylyl cyclase. This results in the inhibition of the cAMP signaling pathway and the activation of the mitogen-activated protein kinase pathway, which regulates gene expression and cellular proliferation. 1-(2-fluorobenzyl)-4-(phenylsulfonyl)piperazine also modulates the activity of other neurotransmitter systems, such as the dopamine and noradrenaline systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(2-fluorobenzyl)-4-(phenylsulfonyl)piperazine has been shown to have a range of biochemical and physiological effects in animal models and cell cultures. These include the modulation of neurotransmitter release, the regulation of gene expression, the induction of neurotrophic factors, and the protection against oxidative stress and inflammation. 1-(2-fluorobenzyl)-4-(phenylsulfonyl)piperazine has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration, which makes it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

1-(2-fluorobenzyl)-4-(phenylsulfonyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for the serotonin 5-HT1A receptor, its well-established synthesis method, and its favorable pharmacokinetic profile. However, there are also some limitations to its use, such as its potential toxicity at high doses, its limited solubility in aqueous solutions, and its potential interactions with other drugs or compounds.

Future Directions

There are several future directions for the scientific research on 1-(2-fluorobenzyl)-4-(phenylsulfonyl)piperazine, including the development of new analogs with improved pharmacological properties, the investigation of its therapeutic potential in human clinical trials, and the elucidation of its molecular mechanisms of action. Other areas of interest include the exploration of its effects on other neurotransmitter systems, the identification of its potential side effects and toxicities, and the development of new delivery methods for improved drug delivery and efficacy.
Conclusion:
In conclusion, 1-(2-fluorobenzyl)-4-(phenylsulfonyl)piperazine is a highly potent and selective serotonin 5-HT1A receptor agonist that has been extensively studied in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper. Further research on 1-(2-fluorobenzyl)-4-(phenylsulfonyl)piperazine may lead to the development of new treatments for anxiety disorders and depression, as well as a better understanding of the molecular mechanisms underlying these conditions.

Synthesis Methods

The synthesis of 1-(2-fluorobenzyl)-4-(phenylsulfonyl)piperazine involves the reaction of 1-(2-fluorobenzyl)piperazine with phenylsulfonyl chloride in the presence of a base, typically triethylamine. The reaction proceeds through nucleophilic substitution of the chlorine atom by the piperazine nitrogen, followed by elimination of the hydrogen chloride and protonation of the sulfonamide nitrogen. The final product is obtained as a white crystalline solid with a high yield and purity.

Scientific Research Applications

1-(2-fluorobenzyl)-4-(phenylsulfonyl)piperazine has been extensively studied in scientific research due to its high potency and selectivity for the serotonin 5-HT1A receptor. This receptor is widely distributed in the central nervous system and is involved in the regulation of mood, anxiety, and stress responses. 1-(2-fluorobenzyl)-4-(phenylsulfonyl)piperazine has been shown to have anxiolytic and antidepressant-like effects in animal models, as well as potential therapeutic applications in the treatment of anxiety disorders and depression.

properties

IUPAC Name

1-(benzenesulfonyl)-4-[(2-fluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c18-17-9-5-4-6-15(17)14-19-10-12-20(13-11-19)23(21,22)16-7-2-1-3-8-16/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQQGONDHCSWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorobenzyl)-4-(phenylsulfonyl)piperazine

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